

An In-Depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2,2,4'-Tetrafluoroacetophenone**

Cat. No.: **B1329349**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, synthesis, and physicochemical properties of **2,2,2,4'-tetrafluoroacetophenone**. It is intended to be a valuable resource for professionals in research, science, and drug development who are interested in utilizing this versatile fluorinated building block.

Nomenclature and Structure

2,2,2,4'-Tetrafluoroacetophenone is a fluorinated aromatic ketone. Its systematic and common names, along with key identifiers, are summarized below.

Identifier	Value
IUPAC Name	2,2,2-trifluoro-1-(4-fluorophenyl)ethanone [1]
Common Synonyms	α,α,α,4-Tetrafluoroacetophenone, p- Fluorotrifluoroacetophenone, 4'-Fluoro-2,2,2- trifluoroacetophenone [1]
CAS Number	655-32-3 [1]
Molecular Formula	C ₈ H ₄ F ₄ O [2]
Molecular Weight	192.11 g/mol [3]
SMILES	FC1=CC=C(C=C1)C(=O)C(F)(F)F
InChI Key	LUKLMXJAEKXROG-UHFFFAOYSA-N

Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of **2,2,2,4'-tetrafluoroacetophenone** is provided in the table below.

Property	Value	Reference
Appearance	White or colorless to light yellow powder to lump to clear liquid	[2]
Melting Point	24-27 °C	
Boiling Point	66-67 °C at 34 mmHg	
Density	1.37 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.448	
Flash Point	32 °C (closed cup)	[3]
λ _{max}	266 nm (in 2-Propanol)	[2]

Synthesis

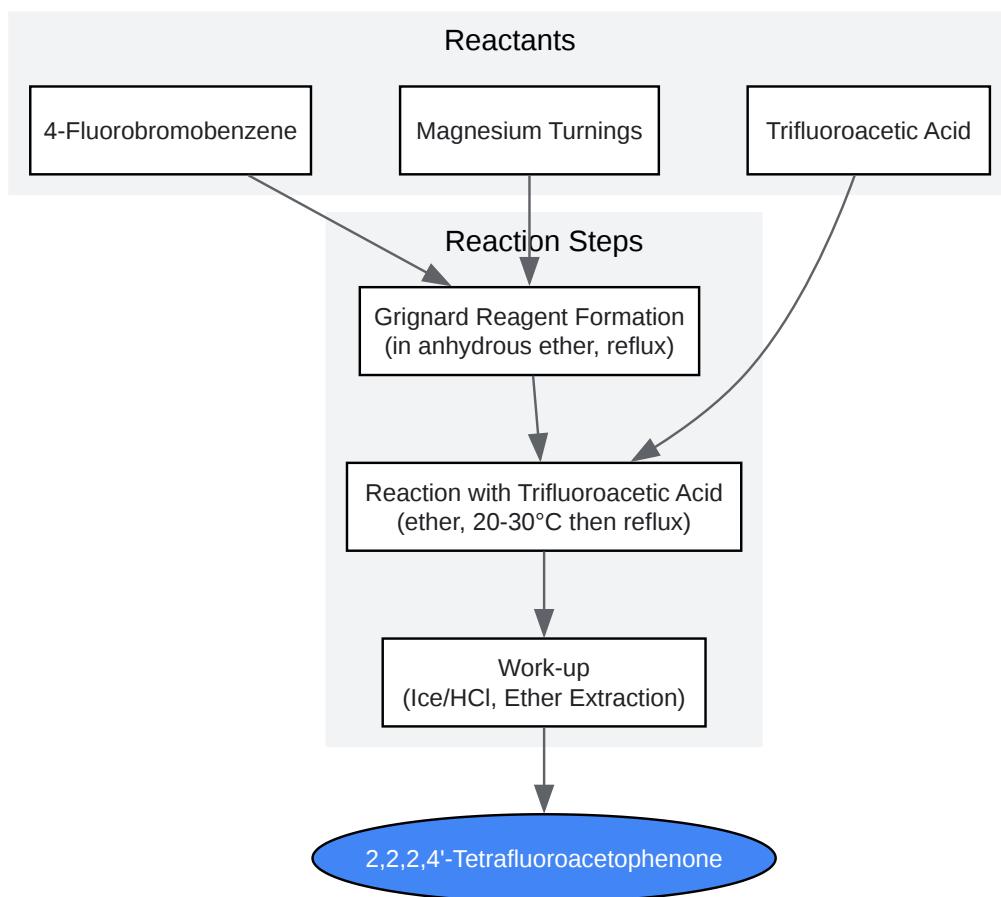
2,2,2,4'-Tetrafluoroacetophenone can be synthesized through various methods, with the Grignard reaction being a prominent route.

Experimental Protocol: Synthesis via Grignard Reaction[5]

This protocol details the synthesis of 4-fluoro- α,α,α -trifluoroacetophenone (an alternative name for **2,2,2,4'-tetrafluoroacetophenone**) from 4-fluorobromobenzene and trifluoroacetic acid.

Materials:

- 4-Fluorobromobenzene (52.5 g)
- Magnesium turnings (7.3 g)
- Ether (anhydrous)
- Iodine (small crystals)
- Trifluoroacetic acid (11.4 g)
- Crushed ice
- Hydrochloric acid


Procedure:

- In a three-neck flask, charge 4-fluoro-1-bromobenzene (52.5 g) with 60 ml of ether, followed by magnesium turnings (7.3 g).
- Rinse the walls of the flask with a few ml of ether.
- Add small crystals of iodine to initiate the Grignard reaction and heat the mixture to reflux until all the magnesium has reacted.
- Allow the mixture to cool to room temperature.

- Slowly add a solution of trifluoroacetic acid (11.4 g) in 15 ml of ether over approximately 20 minutes, maintaining the internal temperature at about 20-30 °C with external cooling.
- Keep the mixture at room temperature for 15 minutes and then heat to reflux for three hours.
- Allow the mixture to cool for 12 hours.
- Pour the cooled mixture onto a mixture of crushed ice and hydrochloric acid.
- Separate the ethereal phase.
- Extract the aqueous phase twice with 100 ml of ether.
- Combine the ether extracts for further purification.

Synthesis Workflow Diagram

Synthesis of 2,2,2,4'-Tetrafluoroacetophenone via Grignard Reaction

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,2,2,4'-tetrafluoroacetophenone**.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,2,2,4'-tetrafluoroacetophenone**.

Spectroscopic Technique	Key Features
¹ H NMR	Signals corresponding to the aromatic protons are expected. The fluorine atom on the phenyl ring will cause splitting of the adjacent proton signals.
¹³ C NMR	Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons are characteristic. The carbon atoms attached to fluorine will show C-F coupling.
¹⁹ F NMR	Two distinct signals are expected: one for the trifluoromethyl group and another for the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is a key feature. C-F stretching vibrations will also be present.
Mass Spectrometry (MS)	The molecular ion peak is expected at m/z 192. Fragmentation patterns would likely involve the loss of CO, CF ₃ , and other fragments from the aromatic ring.

Note: Detailed spectral data including specific chemical shifts, coupling constants, and peak assignments can be found in various spectroscopic databases.[\[1\]](#)

Reactivity and Applications

2,2,2,4'-Tetrafluoroacetophenone is a valuable fluorinated building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[\[2\]](#) The presence of the trifluoromethyl group significantly influences its reactivity.

- Nucleophilic Addition: The carbonyl group is highly electrophilic due to the electron-withdrawing trifluoromethyl group, making it susceptible to nucleophilic attack.

- Aldol Reactions: It can participate in reactions such as the proline-catalyzed asymmetric aldol reaction.

The incorporation of fluorine atoms and the trifluoromethyl group into molecules can enhance their metabolic stability, lipophilicity, and bioavailability, making this compound a key intermediate in drug discovery.^[4]

Biological Relevance

While **2,2,2,4'-tetrafluoroacetophenone** itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. The introduction of the fluorinated acetophenone moiety is a strategy employed in the design of enzyme inhibitors and other bioactive molecules. For instance, trifluoromethyl-containing compounds have been synthesized and evaluated as potent inhibitors of enzymes like angiotensin-converting enzyme (ACE).^[5] Furthermore, various acetophenone derivatives have been studied for their antifungal activities against phytopathogenic fungi.^[6]

Safety Information

2,2,2,4'-Tetrafluoroacetophenone is a flammable solid and can cause skin and serious eye irritation. It may also cause respiratory irritation.^[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,2,4'-TETRAFLUOROACETOPHENONE | 655-32-3 [chemicalbook.com]
- 3. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]

- 4. 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone|RUO [benchchem.com]
- 5. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329349#2-2-2-4-tetrafluoroacetophenone-structure-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com